3-(Fluoromethyl)oxetan-3-amine

Description

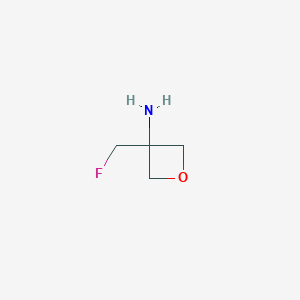

Structure

3D Structure

Properties

IUPAC Name |

3-(fluoromethyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO/c5-1-4(6)2-7-3-4/h1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOWFUYYLYKWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782527-32-5 | |

| Record name | 3-(fluoromethyl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 3 Fluoromethyl Oxetan 3 Amine Derivatives

Ring Stability and Ring-Opening Reactions

The oxetane (B1205548) ring, a four-membered cyclic ether, possesses considerable ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane. nih.gov This inherent strain makes the C-O bonds susceptible to cleavage under certain conditions, leading to ring-opening reactions. acs.org However, the stability of the oxetane ring is highly dependent on the substituents and the reaction conditions.

Generally, the oxetane core is stable under neutral and basic conditions, allowing for a wide range of functional group manipulations without ring cleavage. chemrxiv.orgnih.gov For instance, the presence of an acidic carboxylic group is compatible with the oxetane core, and ring-opening is typically only observed upon treatment with strong acids. chemrxiv.org This stability under basic conditions is crucial for reactions such as esterification using alkyl halides. chemrxiv.org

However, 3,3-disubstituted oxetanes that contain an internal nucleophile, such as an alcohol or amine, are more prone to ring-opening under acidic conditions. acs.org The mechanism of ring-opening often involves the activation of the ether oxygen by a Lewis or Brønsted acid, followed by nucleophilic attack. acs.org Frustrated Lewis pairs have also been shown to catalyze the reductive ring-opening of oxetanes. acs.org In some cases, photochemical conditions can induce cycloreversion, breaking the oxetane ring to form an olefin and a carbonyl compound. acs.org

Reactions of the Primary Amine Functionality

The primary amine group in 3-(fluoromethyl)oxetan-3-amine derivatives is a versatile functional handle for a variety of chemical transformations. Common reactions include alkylation, acylation, and participation in nucleophilic substitutions. libretexts.orgcymitquimica.com

Alkylation of the primary amine with alkyl halides can be challenging to control and may lead to mixtures of mono- and di-alkylated products. libretexts.org However, acylation with acid chlorides or anhydrides proceeds cleanly to form the corresponding amides, as the resulting amide is less nucleophilic than the starting amine. libretexts.org

The primary amine can also participate in nucleophilic aromatic substitution (SNAr) reactions, displacing a suitable leaving group on an aromatic ring. acs.orgrsc.org Reductive amination, reacting the amine with a ketone or aldehyde in the presence of a reducing agent, is another common strategy for derivatization. acs.org Furthermore, the amine can be converted into other functional groups. For example, a one-pot Staudinger reaction can convert an azide (B81097) precursor into the primary amine. chemrxiv.org

Transformations Involving the Fluoromethyl Moiety

The fluoromethyl group introduces unique electronic properties to the molecule and can influence its reactivity. chemrxiv.org Direct transformations of the fluoromethyl group itself are less common but significant. One key approach involves the synthesis of the fluoromethyl group from a precursor alcohol. Deoxyfluorination of a hydroxymethyl group using reagents like morph-DAST (morpholinosulfur trifluoride) is a key strategy to introduce the fluorine atom. chemrxiv.org

For instance, (3-(bromomethyl)oxetan-3-yl)methanol (B1268106) can be subjected to deoxyfluorination to yield 3-(bromomethyl)-3-(fluoromethyl)oxetane. chemrxiv.org This highlights that the introduction of the fluoromethyl group is often a deliberate synthetic step rather than a starting point for further transformation of the fluorine atom itself. The stability of the C-F bond generally makes it unreactive under many conditions used to modify other parts of the molecule.

Derivatization of Oxetane-Substituted Functional Groups

The oxetane scaffold allows for a variety of functional group interconversions on its substituents, demonstrating the ring's robustness under various reaction conditions. nih.govresearchgate.net

Oxidation to Carboxylic Acids and Aldehydes

Primary alcohols attached to the oxetane ring can be selectively oxidized to either aldehydes or carboxylic acids. chemrxiv.orgchemrxiv.org The choice of oxidizing agent is crucial for achieving the desired product. For the preparation of aldehydes, reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) have been used successfully. chemrxiv.org

For the formation of carboxylic acids, stronger oxidizing agents are typically required. A common method involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline solution. chemrxiv.org Another effective method is TEMPO-mediated oxidation. chemrxiv.org For example, the alcohol derivative obtained from the hydrolysis of 3-(fluoromethyl)-3-(bromomethyl)oxetane can be oxidized to the corresponding carboxylic acid using KMnO4. chemrxiv.org

Interconversion to Alcohols, Alkynes, and Thiols

Functional groups on the oxetane ring can be interconverted to introduce alcohols, alkynes, and thiols. chemrxiv.orgchemrxiv.org For instance, a bromomethyl group can be converted to a hydroxymethyl group through nucleophilic substitution with a benzoate (B1203000) anion followed by hydrolysis. chemrxiv.org

The synthesis of thiols can be achieved from alcohols. A two-step, one-pot procedure has been developed for the conversion of tertiary oxetan-3-ols to oxetane-3-thiols using tritylthiol followed by in-situ deprotection. nih.gov This method avoids harsh acidic conditions that could lead to ring-opening. nih.gov The resulting thiols can be further reacted, for example, with dehydroalanine (B155165) derivatives to form unnatural amino acids. nih.gov The synthesis of terminal alkynes has also been reported as part of the diversification of oxetane building blocks. chemrxiv.orgchemrxiv.org

Mechanistic Insights into Reactive Intermediates

Understanding the reactive intermediates in the transformations of oxetane derivatives is crucial for predicting reaction outcomes and designing new synthetic routes. In ring-opening reactions catalyzed by Lewis acids, an oxonium ion is often proposed as a key intermediate. acs.org This is formed by the coordination of the Lewis acid to the ether oxygen, which activates the ring for nucleophilic attack. acs.org In some cases, such as with frustrated Lewis pairs, a highly Lewis acidic silylium (B1239981) cation can activate the oxetane. acs.org

Photochemical reactions of oxetanes can proceed through excited state intermediates. For example, the photocycloreversion of certain spiro-oxetanes is believed to occur from the triplet excited state, leading to the formation of a carbonyl compound and an alkene. acs.org

In reactions involving the amine functionality, such as nucleophilic aromatic substitution, the mechanism can be complex and dependent on the reaction conditions and the base used. rsc.org Kinetic studies can help elucidate the reaction pathways, which may involve the formation of Meisenheimer-type intermediates. rsc.org The study of radical intermediates is also important, particularly in oxidation reactions. For instance, the iron-catalyzed α-C-H oxidation of tertiary amines is proposed to proceed through an Fe(IV) oxo intermediate that facilitates C-H abstraction. researchgate.net

Oxetane Carbocation Formation and Trapping

The generation of a carbocation at the C3 position of an oxetane ring is a challenging yet synthetically valuable transformation. For derivatives of this compound, this process would lead to a tertiary carbocation, the stability of which is influenced by a complex interplay of electronic and steric factors.

The formation of an oxetane carbocation can be achieved through several methods, most notably from precursors such as 3-hydroxyoxetanes or via radical-polar crossover pathways. doi.org In the context of a derivative like 3-(fluoromethyl)oxetan-3-ol, the hydroxyl group can be displaced under Lewis acidic conditions to form the desired carbocationic intermediate. doi.org For example, Bull and co-workers demonstrated that 3,3-disubstituted oxetanols can serve as direct precursors to oxetane carbocations, which can then be trapped by various nucleophiles. doi.org While their work focused on aryl and alkyl substituents, the principles can be extended to the fluoromethyl-substituted case. The electron-withdrawing nature of the fluoromethyl group would likely destabilize the adjacent positive charge through an inductive effect. However, it has been noted that α-fluorine atoms can also stabilize a carbocation through resonance, by donation of a lone pair of electrons into the empty p-orbital of the cationic carbon. rsc.orgstackexchange.com The net effect of the fluoromethyl group on the stability of the 3-oxetanyl carbocation is therefore complex.

A notable strategy that could be adapted for derivatives of this compound involves a radical-polar crossover mechanism. doi.org Research by Terrett, Huestis, and colleagues has shown that 3-amino oxetane carboxylic acids can undergo photocatalytic oxidative decarboxylation to generate a 3-oxetanyl radical. beilstein-journals.orgdoi.org This radical can then be oxidized to the corresponding carbocation, which is subsequently trapped by a nucleophile, such as an alcohol. doi.org This method provides a pathway to access the oxetane carbocation under relatively mild conditions.

The trapping of these carbocation intermediates can be accomplished with a variety of nucleophiles. The table below illustrates representative examples of trapping reactions of analogous 3-substituted oxetane carbocations.

| Precursor Type | Carbocation Generation Method | Nucleophile | Product Type | Reference |

| 3-Aryl-3-oxetan-ol | Lewis Acid (Li(NTf₂)₂) Catalysis | Phenols, Thiols | 3-Aryl-3-(phenoxy)oxetane | doi.org |

| 3-Aryl-3-oxetan-ol | Lewis Acid (SnCl₄) Catalysis | Indoles | 3-Aryl-3-(indolyl)oxetane | doi.org |

| 3-Amino-oxetane Carboxylic Acid | Ru-photocatalysis / Hypervalent Iodine | Alcohols | 3-Amino-3-alkoxyoxetane | doi.org |

An important consideration for the this compound system is the potential for intramolecular reactions. The neighboring amino group could act as an internal nucleophile, potentially leading to rearrangement or decomposition pathways. Furthermore, the stability of monofluorinated alkyl groups can be compromised in the presence of an intramolecular nucleophile, which could lead to cleavage of the C-F bond under certain conditions. nih.gov

Radical Reactivity and Regioselectivity

The generation of radical intermediates from oxetane derivatives has emerged as a powerful tool for C-C bond formation and functionalization. chemrxiv.orgchemrxiv.org For derivatives of this compound, a radical centered at the C3 position can be generated from suitable precursors, such as carboxylic acids, through photoredox-catalyzed decarboxylation. beilstein-journals.orgchemrxiv.org

The reactivity of these 3-oxetanyl radicals is governed by the inherent strain of the four-membered ring. This strain makes subsequent reactions that maintain the ring, such as Giese additions, more favorable by minimizing radical dimerization. chemrxiv.org Computational studies on related 3-aryl-3-oxetanyl radicals have shown that the strained ring leads to a more exergonic Giese addition step compared to less strained acyclic benzylic radicals. chemrxiv.org This suggests that a radical at the 3-position of a (fluoromethyl)amino-substituted oxetane would readily engage with Michael acceptors.

However, a competing and often dominant reaction pathway for oxetane radicals is ring-opening. chemrxiv.orgbohrium.com Cobalt-catalyzed methods have been developed to access various modes of radical reactivity via oxetane ring-opening. chemrxiv.orgacs.org These processes typically generate nucleophilic radicals that can participate in further transformations. The regioselectivity of these ring-opening reactions is a key consideration. Studies have shown that radical-based ring-opening of 3-substituted oxetanes often leads to the functionalization of the less substituted C2 carbon atom. acs.org This regioselectivity complements traditional polar ring-opening mechanisms and provides access to different structural isomers. chemrxiv.orgthieme-connect.com

The table below summarizes the outcomes of radical reactions involving analogous 3-substituted oxetanes, highlighting the types of transformations and the observed regioselectivity.

| Radical Precursor | Radical Generation Method | Reaction Type | Key Outcome / Regioselectivity | Reference |

| 3-Aryl-3-carboxylic acid oxetane | Visible Light Photoredox Catalysis | Giese Addition to Activated Alkenes | Formation of 3-aryl-3-alkyl substituted oxetanes (Ring-intact) | chemrxiv.org |

| 3-Phenyloxetane | Cobalt Catalysis / TMSBr Activation | Giese-type Addition to Methyl Acrylate | Ring-opening and functionalization at C2 position | acs.org |

| 3-Iodooxetane | Minisci Reaction Conditions | Reaction with Heteroaromatic Bases | Formation of 3-(het)aryloxetanes (Ring-intact) | thieme-connect.de |

| General Oxetanes | Zirconocene and Photoredox Catalysis | Reductive Ring-Opening | Selective formation of the more-substituted alcohol via the less-stable radical | bohrium.comthieme-connect.com |

For a 3-(fluoromethyl)oxetan-3-aminyl radical, the presence of the electron-withdrawing fluoromethyl group and the amino group would influence the stability and subsequent reactivity of the radical intermediate. While specific experimental data is not available, these general principles of oxetane radical chemistry provide a framework for predicting its behavior.

Research Applications of Fluorinated Oxetane Scaffolds in Medicinal Chemistry Design

Oxetanes as Bioisosteres in Lead Optimization Research

Bioisosterism, the replacement of one functional group with another that retains similar chemical and physical properties, is a cornerstone of medicinal chemistry. researchgate.netnih.gov The oxetane (B1205548) ring, particularly when 3,3-disubstituted as in the core of 3-(Fluoromethyl)oxetan-3-amine, has proven to be a versatile bioisostere for several common chemical functionalities. researchgate.net

The 3,3-disubstituted oxetane moiety is a validated surrogate for gem-dimethyl and carbonyl groups. researchgate.netnih.govnih.gov This substitution can lead to profound and beneficial changes in a molecule's properties. enamine.net When replacing a gem-dimethyl group, the oxetane introduces polarity, which can significantly increase aqueous solubility and reduce lipophilicity. researchgate.netnih.gov This is often achieved without a major increase in molecular weight. nih.gov

As a carbonyl replacement, the oxetane ring can offer improved metabolic stability against enzymatic degradation while maintaining comparable hydrogen-bonding ability, dipole moment, and lone pair orientation. nih.govacs.org The substitution of a metabolically vulnerable ketone with a more robust oxetane can be a critical step in advancing a lead compound. enamine.netrsc.org

| Functional Group | Key Feature | Common Impact of Replacement with Oxetane |

|---|---|---|

| gem-Dimethyl | Lipophilic, sterically bulky | Increases aqueous solubility, reduces lipophilicity (LogD). researchgate.netnih.gov |

| Carbonyl (Ketone) | Polar, H-bond acceptor, metabolically labile | Improves metabolic stability, maintains H-bonding capacity. nih.govacs.org |

More recently, aryl amino-oxetanes have been explored as potential bioisosteres for benzamides, which are a common pharmacophore in over 100 approved drugs. digitellinc.comnih.gov The 3-amino-oxetane structure offers comparable polarity and spatial orientation of lone pairs to the amide bond. digitellinc.com This mimicry is advantageous as the resulting amino-oxetane motif can exhibit greater stability towards acidic and basic conditions and demonstrate higher aqueous solubility compared to the amide it replaces. digitellinc.com This strategy provides a novel approach to circumvent the poor metabolic stability or pharmacokinetic properties sometimes associated with amide-containing compounds. researchgate.netthieme.deresearchgate.net

Strategic Modulation of Drug-like Molecular Properties for Research Compounds

Beyond bioisosterism, the inclusion of a this compound scaffold is a deliberate tactic to fine-tune the physicochemical properties of a molecule to improve its drug-like characteristics. nih.govacs.orgacs.org

The basicity (pKa) of amine groups is a critical parameter in drug design, influencing properties such as solubility, cell permeability, and off-target activity (e.g., hERG inhibition). acs.org The oxetane ring exerts a powerful inductive electron-withdrawing effect due to the electronegative oxygen atom. nih.gov When placed alpha to an amine, as in the 3-amino-oxetane structure, it can reduce the amine's pKa by approximately 2.7 units, making it about 500 times less basic. nih.gov

The addition of a fluoromethyl group at the 3-position introduces further strong inductive effects, which are known to decrease the basicity of nearby amines. yuntsg.commasterorganicchemistry.com This dual influence makes the this compound scaffold a highly effective tool for attenuating the basicity of amines in research compounds, thereby mitigating basicity-related liabilities. nih.govnih.gov

| Compound Structure | Key Feature | Typical pKaH | Reference Principle |

|---|---|---|---|

| tert-Butylamine | Alkyl Amine | ~10.7 | Baseline |

| 3-Amino-oxetane | α-Oxetane Substitution | ~7.2 - 8.0 | Inductive effect of oxetane oxygen reduces basicity. nih.gov |

| This compound | α-Oxetane + α-Fluoromethyl Group | < 7.2 | Additional inductive effect from fluorine further reduces basicity. yuntsg.comrsc.org |

Metabolic instability is a primary reason for the failure of drug candidates. The oxetane scaffold can improve metabolic stability by blocking metabolically labile sites on a molecule. nih.govresearchgate.net The C-F bond in the fluoromethyl group is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway. nih.govresearchgate.net The introduction of fluorine can thus confer metabolic robustness. nih.govnus.edu.sg

Furthermore, research has shown that some oxetane-containing compounds can be metabolized by microsomal epoxide hydrolase (mEH), which could be a strategic advantage to direct metabolism away from CYP enzymes that are often associated with drug-drug interactions. nih.govresearchgate.net Therefore, the this compound moiety can be used to enhance metabolic stability and favorably alter metabolic pathways in preclinical research. researchgate.netacs.org

| Compound Type | Typical Metabolic Hotspot | Effect of Oxetane/Fluorine Introduction | Reference |

|---|---|---|---|

| Molecule with Benzylic Protons | Oxidation at the benzylic position | Oxetane replacement blocks the site of metabolism. | nih.govnih.gov |

| Molecule with gem-Dimethyl Group | Oxidation of one of the methyl groups | Oxetane replacement is generally more stable to oxidation. | researchgate.netnih.gov |

| Alkyl Group | C-H oxidation | Replacement with a fluoromethyl group enhances stability against oxidative metabolism. | nih.govresearchgate.net |

Development of Novel Chemical Probes and Building Blocks for Research

Fluorinated oxetanes are increasingly recognized as prized building blocks for the synthesis of complex molecules used in drug discovery and chemical biology. news-medical.netfluorochem.co.uk The incorporation of an oxetane ring, a four-membered cyclic ether, introduces a polar, rigid, and three-dimensional (sp³-rich) element into a molecule. digitellinc.com This can favorably influence properties such as aqueous solubility, metabolic stability, and conformational preference when used to replace more common functional groups like gem-dimethyl or carbonyl groups. chemenu.com

The addition of fluorine to the oxetane scaffold further enhances its utility. news-medical.net Fluorine is a bioisostere for hydrogen but has profoundly different electronic properties, including high electronegativity. Its introduction can modulate a molecule's pKa, lipophilicity, and binding interactions, often leading to improved pharmacokinetic profiles. soton.ac.uk

The development of novel and efficient synthetic methodologies has been crucial for the broader adoption of these building blocks. acs.orgazolifesciences.com For instance, new catalytic methods are enabling the conversion of readily available starting materials like epoxides into valuable fluorinated oxetanes, a class of molecules that was previously difficult to access. chemeurope.comazolifesciences.com This expanded accessibility allows for the creation of diverse libraries of compounds for screening and the development of sophisticated chemical probes designed to investigate biological systems. digitellinc.com Oxetane sulfonyl fluorides, for example, have been developed as versatile intermediates that can react with a wide range of nucleophiles to generate novel 3,3-disubstituted oxetanes, significantly broadening the accessible chemical space for medicinal chemists. digitellinc.comacs.org

| Property | Influence of Oxetane Ring | Influence of Fluorine |

|---|---|---|

| Solubility | Increases aqueous solubility due to polarity and hydrogen bond acceptor capacity. chemenu.com | Can modulate lipophilicity. soton.ac.uk |

| Metabolic Stability | Can block sites of metabolism. chemenu.comacs.org | Enhances metabolic stability by blocking oxidative metabolism. news-medical.net |

| Conformation | Imparts a rigid, three-dimensional structure. digitellinc.com | Can influence molecular conformation through steric and electronic effects. soton.ac.uk |

| Binding Affinity | Acts as a hydrogen bond acceptor. chemenu.com | Can participate in favorable electrostatic interactions with protein targets. |

Integration into Advanced Molecular Architectures for Biological Study

The true value of building blocks like this compound is realized when they are incorporated into larger, more complex molecular architectures designed for specific biological applications. acs.org Their unique properties make them suitable for inclusion in a range of advanced structures, from peptide mimics to targeted protein degraders. digitellinc.comgoogle.com

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved stability and oral bioavailability. Oxetane-containing amino acids serve as valuable components in the construction of these mimics. acs.org When polymerized, these oxetane-based amino acids can form oligomers, known as foldamers, that adopt well-defined secondary structures, such as turns and helices, similar to their natural peptide counterparts. acs.org This structural mimicry is driven by intramolecular hydrogen bonding and the conformational constraints imposed by the rigid oxetane ring. acs.org The ability to create stable, predictable three-dimensional structures makes fluorinated oxetane amino acids attractive for designing molecules that can replicate the binding surfaces of peptides and interact with protein targets.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. nih.govbroadpharm.com These heterobifunctional molecules consist of two ligands—one that binds the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.

Success in drug discovery is intrinsically linked to the exploration of molecular diversity, particularly in terms of molecular shape. scilit.com Biological targets like enzymes and receptors have complex three-dimensional surfaces, and finding a small molecule that can bind with high affinity and selectivity requires a high degree of shape complementarity. nih.gov

There is a significant push in medicinal chemistry to move away from flat, two-dimensional molecules and embrace greater three-dimensionality. digitellinc.com Sp³-rich scaffolds are a key component of this strategy. Oxetanes, including fluorinated derivatives, serve as excellent compact modules for generating shape diversity. azolifesciences.com Their rigid, non-planar structure provides a defined exit vector for substituents, allowing chemists to create molecules that occupy a different region of "shape space" compared to those built with more traditional acyclic or aromatic scaffolds. digitellinc.comresearchgate.net This exploration of novel molecular shapes increases the probability of identifying hits against challenging biological targets that have proven intractable with conventional compound libraries. digitellinc.com

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 3-(difluoromethyl)oxetan-3-amine hydrochloride |

Theoretical and Computational Studies of Fluorinated Oxetanes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of fluorinated molecules. fu-berlin.denih.gov For 3-(Fluoromethyl)oxetan-3-amine, the introduction of a fluorine atom significantly alters the electronic properties compared to its non-fluorinated analogues. The high electronegativity of fluorine induces a strong electron-withdrawing effect, which polarizes the carbon-fluorine bond and influences the charge distribution across the entire molecule. nih.govemerginginvestigators.org

DFT calculations can determine thermodynamic stabilities and electronic structures, providing insights into frontier molecular orbitals (HOMO and LUMO). fu-berlin.de The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net In fluorinated compounds, the strong electron-withdrawing nature of fluorine generally leads to a stabilization and lowering of molecular orbital energy levels. nih.gov This can impact the molecule's susceptibility to nucleophilic or electrophilic attack.

| Property | Predicted Influence of Fluorination | Implication for this compound |

|---|---|---|

| Molecular Orbital Energies | Stabilization (lowering) of HOMO and LUMO energies. nih.gov | Increased chemical stability and altered reactivity profile. |

| Electron Density Distribution | Significant polarization of the C-F bond, creating a partial positive charge on the carbon and negative charge on the fluorine. nih.gov | Influences intermolecular interactions and site-selectivity of reactions. |

| HOMO-LUMO Gap | Generally modulated by substituents; fluorine's effect can vary. researchgate.net | Determines kinetic stability and electronic transition energies. |

| Dipole Moment | Increased molecular dipole moment due to the polar C-F bond. | Enhanced polarity, affecting solubility and binding interactions. |

Conformational Analysis and Geometrical Properties

The four-membered oxetane (B1205548) ring is not perfectly planar but exists in a puckered conformation to alleviate ring strain. utexas.edu The degree of puckering is influenced by the substituents on the ring. acs.org For unsubstituted oxetane, the puckering angle is small, but the introduction of substituents, especially at the 3-position, leads to increased puckering due to unfavorable eclipsing interactions. utexas.eduacs.org In this compound, the two bulky groups at the C3 position would enforce a significantly puckered conformation.

Computational studies can predict the stable conformers of the molecule and the energy barriers between them. The orientation of the fluoromethyl and amine groups relative to the oxetane ring is a key aspect of its conformational profile. Studies on other 1,3-difluorinated alkanes have shown that the 1,3-difluoro motif strongly influences the alkane chain conformation, with a significant dependence on the polarity of the medium. soton.ac.uk Similarly, the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amine group and the oxetane oxygen or the fluorine atom, would dictate the preferred geometry of this compound.

X-ray crystallographic investigations of unsubstituted oxetane provide foundational data for its geometry, which is altered by substitution. acs.org

| Parameter | Value (Unsubstituted Oxetane) | Expected Change in this compound |

|---|---|---|

| C-O Bond Length | 1.46 Å acs.org | Minimal change expected. |

| C-C Bond Length | 1.53 Å acs.org | Minimal change expected. |

| C-O-C Bond Angle | 90.2° acs.org | May be slightly compressed due to C3 substitution. |

| C-C-C Bond Angle | 84.8° acs.org | Likely distorted due to steric strain from substituents. |

| Puckering Angle | ~16° (in a substituted oxetane) acs.org | Expected to be significant due to geminal disubstitution at C3. utexas.edu |

Mechanistic Investigations using Computational Chemistry

Computational chemistry is a vital tool for exploring reaction mechanisms, allowing for the characterization of transition states and reaction pathways that are often difficult to study experimentally. researchgate.net For fluorinated oxetanes, mechanistic studies often focus on ring-opening reactions, which are influenced by the electronic properties of the substituents.

The presence of the fluorine atom in this compound can exert significant control over the molecule's reactivity. Computational studies on fluoroalkylidene-oxetanes have shown that the electronic influence of the fluorine atom, rather than steric hindrance, can govern the selectivity of ring-opening reactions. nih.gov Specifically, electronic repulsion between the fluorine and an incoming nucleophile can direct the reaction to a different site than would be predicted based on sterics alone. nih.gov

In a potential acid-catalyzed ring-opening of this compound, DFT calculations could be used to model the protonation of the oxetane oxygen, followed by nucleophilic attack. These models would predict the relative energies of the transition states for cleavage of the C2-O versus the C4-O bond, thereby explaining the regioselectivity of the reaction. Such computational studies have provided insight into new reactivity modes and their underlying mechanisms for the synthesis of other fluorinated oxetanes. nus.edu.sg The combination of a non-equilibrium Green's function (NEGF) and a standard Landauer equation can be applied to investigate global transport properties. fu-berlin.de

Electrostatic Potential Mapping and Molecular Interactions

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites and intermolecular interaction capabilities. walisongo.ac.idresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com

For this compound, the MEP map would show distinct regions of varying potential:

Negative Potential (Red): The areas around the highly electronegative oxygen and fluorine atoms would be strongly negative, indicating their role as hydrogen bond acceptors. nih.govresearchgate.net

Positive Potential (Blue): The hydrogens of the amine group (N-H) would exhibit a strong positive potential, highlighting their ability to act as hydrogen bond donors.

Neutral/Mixed Potential (Green/Yellow): The carbon framework of the molecule would display a more neutral potential.

This electrostatic profile is crucial for understanding how the molecule interacts with biological targets, such as enzymes or receptors. The distinct positive and negative regions suggest that this compound can participate in directed intermolecular interactions like hydrogen bonding, which is often a key feature in drug-receptor binding. acs.org Computational studies have concluded that the oxetane ring can act as a hydrogen-bond acceptor, a role that would be enhanced by the presence of the nearby electron-withdrawing fluoromethyl group. acs.org

| Molecular Region | Expected Electrostatic Potential | Primary Role in Molecular Interactions |

|---|---|---|

| Oxetane Oxygen Atom | Strongly Negative | Hydrogen Bond Acceptor acs.org |

| Fluorine Atom | Strongly Negative | Hydrogen Bond Acceptor, Dipole-Dipole Interactions nih.gov |

| Amine Group (N-H hydrogens) | Strongly Positive | Hydrogen Bond Donor |

| Aliphatic Hydrogens (C-H) | Near Neutral / Slightly Positive | Weak van der Waals Interactions |

Q & A

Q. What are the common synthetic routes for preparing 3-(Fluoromethyl)oxetan-3-amine?

The synthesis typically involves nucleophilic substitution or ring-closing reactions. For fluorinated oxetanes, fluoromethyl groups can be introduced via fluorinated precursors under anhydrous conditions. For example, analogous compounds like 3-(trifluoromethyl)oxetan-3-amine hydrochloride are synthesized using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) followed by amine functionalization . Key steps include:

- Ring formation : Cyclization of fluorinated epoxides or halides under basic conditions (e.g., K₂CO₃ in DMF).

- Amine introduction : Reductive amination or substitution using NH₃ or protected amines, with purification via column chromatography.

- Critical parameters : Moisture control (due to hygroscopic fluorine groups) and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

A combination of techniques is required:

- ¹H/¹³C NMR : The oxetane ring protons resonate at δ 4.5–5.0 ppm (quartet for CH₂F), while the amine proton appears as a broad singlet (~δ 1.5–2.5 ppm). Fluorine coupling (³J₃H-F) splits oxetane CH₂ signals .

- ¹⁹F NMR : A singlet near δ -200 ppm confirms the fluoromethyl group’s presence.

- IR Spectroscopy : Stretching bands for C-F (~1100 cm⁻¹) and N-H (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak matching C₄H₈FNO (calc. 105.06 g/mol) .

Q. What are the key stability considerations when storing this compound?

The compound is sensitive to moisture and light. Storage recommendations:

- Temperature : -20°C in airtight containers under inert gas (Ar/N₂) to prevent hydrolysis of the oxetane ring .

- Desiccants : Use molecular sieves or silica gel in storage vials.

- Decomposition signs : Cloudiness or gas evolution indicates degradation; validate purity via TLC or HPLC before use .

Advanced Research Questions

Q. How does the fluoromethyl substituent influence the reactivity of the oxetane ring in nucleophilic reactions?

The electron-withdrawing fluoromethyl group increases ring strain and polarizes the oxetane’s ether oxygen, enhancing susceptibility to nucleophilic attack. Comparative studies on trifluoromethyl analogs show:

- Ring-opening rates : Fluoromethyl accelerates SN2 reactions (e.g., with amines or thiols) by 2–3× compared to non-fluorinated oxetanes.

- Regioselectivity : Attack occurs preferentially at the carbon adjacent to the fluoromethyl group due to inductive effects .

- Computational insights : DFT calculations (B3LYP/6-31G*) reveal lowered LUMO energy at the polarized C-O bond, facilitating nucleophilic addition .

Q. What strategies can resolve contradictory data regarding the amine’s basicity in different solvent systems?

Discrepancies in pKa values (e.g., polar vs. nonpolar solvents) arise from solvation effects and hydrogen-bonding interactions. Methodological approaches include:

- Solvent standardization : Use reference buffers (e.g., water, DMSO) for potentiometric titrations.

- Computational correction : Apply COSMO-RS models to account for solvent dielectric effects.

- Experimental validation : Compare NMR chemical shifts of the amine in D₂O vs. CDCl₃ to assess protonation states .

Q. What computational methods predict the conformational dynamics of this compound in solution?

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are effective:

- Force fields : OPLS-AA or CHARMM parameters modified for fluorine’s electronegativity.

- Solvent models : Explicit water or implicit PCM for solvation free energy.

- Key findings : The fluoromethyl group restricts oxetane ring puckering, favoring a "twist-boat" conformation in aqueous solution. This impacts binding to biological targets (e.g., enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.